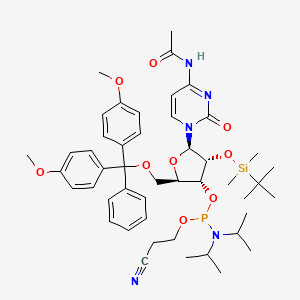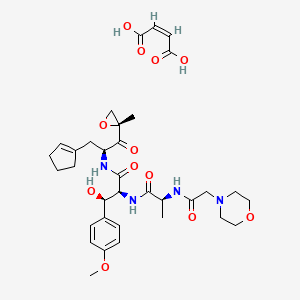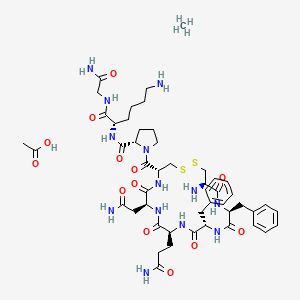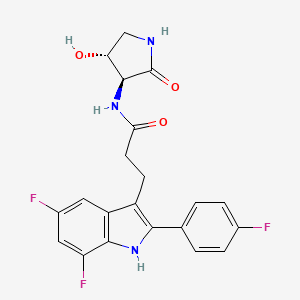
Ac-rC Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-rC Phosphoramidite involves several key steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of cytidine is protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Protection of the 2’-Hydroxyl Group: The 2’-hydroxyl group is protected with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Acetylation of the Amino Group: The amino group at the 4-position of the cytidine base is acetylated using acetic anhydride.
Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine (DIPEA)
Industrial Production Methods
Industrial production of this compound typically involves large-scale solid-phase synthesis techniques. These methods are highly automated and optimized for high yield and purity. The process includes:
Chemical Reactions Analysis
Types of Reactions
Ac-rC Phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphite triester intermediate is oxidized to a stable phosphate triester using iodine in tetrahydrofuran (THF) and water.
Substitution: The 5’-DMT protecting group can be removed using trichloroacetic acid (TCA) in dichloromethane (DCM), allowing for further nucleotide addition
Common Reagents and Conditions
Oxidation: Iodine in THF and water.
Substitution: TCA in DCM.
Major Products
The major products formed from these reactions are the desired oligonucleotides with specific sequences and modifications, such as the incorporation of 5-methylcytosine .
Scientific Research Applications
Ac-rC Phosphoramidite is widely used in various scientific research applications:
Chemistry: It is used in the synthesis of modified RNA molecules for studying RNA stability and epigenetic regulation.
Biology: Researchers use it to investigate the role of 5-methylcytosine in RNA and its impact on gene expression.
Medicine: It is employed in the development of RNA-based therapeutics and diagnostic tools.
Industry: The compound is used in the large-scale production of synthetic RNA for various applications, including drug development and genetic research
Mechanism of Action
The mechanism of action of Ac-rC Phosphoramidite involves its incorporation into RNA strands during solid-phase synthesis. The compound’s unique structure allows it to introduce 5-methylcytosine into RNA, which can affect RNA stability and gene expression by influencing the binding of proteins and other molecules to the RNA .
Comparison with Similar Compounds
Similar Compounds
5-Methylcytidine Phosphoramidite: Similar in function but lacks the acetyl and TBDMS protecting groups.
2’-O-Methylcytidine Phosphoramidite: Used for different modifications in RNA synthesis.
N4-Benzoylcytidine Phosphoramidite: Another variant used in oligonucleotide synthesis
Uniqueness
Ac-rC Phosphoramidite is unique due to its combination of protecting groups (DMT, TBDMS, and acetyl) and its ability to introduce 5-methylcytosine into RNA. This makes it particularly useful for studying epigenetic modifications and RNA stability .
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWKXYVKGFKODW-YOEDQOPESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H64N5O9PSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10831861.png)
![N-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]decanediamide](/img/structure/B10831864.png)

![[(1R,3Z,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831879.png)
![[(3aR,4R,6E,9S,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831892.png)
![(1R,3R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B10831899.png)


![4-fluoro-7-methyl-N-[(1R,3S)-3-[(3S)-3-[methyl(methylsulfonyl)amino]pyrrolidin-1-yl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B10831913.png)

![(2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide](/img/structure/B10831927.png)

